molecular formula C14H15F3N2O2 B2978848 2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one CAS No. 2380088-68-4

2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one

Cat. No.: B2978848
CAS No.: 2380088-68-4
M. Wt: 300.281
InChI Key: IYSUUGCZGQBLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the trifluoromethyl-pyridine moiety via nucleophilic substitution reactions. The final step often includes the attachment of the cyclopropyl group through a cyclopropanation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-pyridine moiety can enhance binding affinity to certain targets, while the azetidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and trifluoromethyl-substituted pyridines. Examples include:

  • 2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one
  • 2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)butan-1-one

Uniqueness

What sets 2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one apart is its specific combination of functional groups and structural features. The presence of the cyclopropyl group, trifluoromethyl-pyridine moiety, and azetidine ring in a single molecule provides unique reactivity and binding properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)12-6-10(3-4-18-12)21-11-7-19(8-11)13(20)5-9-1-2-9/h3-4,6,9,11H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSUUGCZGQBLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.